1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid is a complex organic compound characterized by the presence of both a pyrazole and a piperidine ring. The molecular formula of this compound is CHNO with a molecular weight of 228.31 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a research tool due to its unique structural features and biological activity.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information regarding its synthesis, properties, and applications.
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid falls under the category of heterocyclic compounds, specifically those containing nitrogen. It is classified as an organic acid due to the presence of the carboxylic acid functional group.
The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid typically involves several steps:
The synthesis may involve optimizing reaction conditions such as temperature, time, and solvent choice to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed for purification and analysis.
The molecular structure of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid features:
The carboxylic acid functional group (-COOH) is attached to the piperidine ring, contributing to its acidic properties.
Key structural data includes:
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions:
Common reagents include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The specific products formed depend heavily on the reaction conditions employed.
The mechanism of action for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid involves:
Detailed studies are necessary to fully elucidate these mechanisms and their implications in biological systems.
The compound is typically available in solid form with a white to off-white appearance. It has a high melting point indicative of strong intermolecular interactions.
Key chemical properties include:
Further characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy can provide insight into its structural integrity and purity levels.
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid has several scientific uses:
The strategic fusion of pyrazole and piperidine rings represents a cornerstone of rational drug design, driven by the complementary pharmacological profiles of these heterocycles. Pyrazole, a 1,2-diazole aromatic ring, contributes robust metabolic stability and diverse binding interactions through its bifunctional nitrogen atoms, while the piperidine scaffold offers conformational flexibility and a basic nitrogen capable of salt formation. This hybrid architecture gained prominence following the 2016-2023 surge in pyrazole-containing drug approvals, including kinase inhibitors like pirtobrutinib and antiretroviral agents such as lenacapavir [3]. The specific integration of a carboxylic acid-functionalized piperidine with a 1,5-dimethylpyrazole unit—as seen in 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid—exemplifies modern efforts to optimize solubility and target engagement through polarized appendages.
Table 1: Notable Pyrazole-Containing Drugs Approved (2016-2023)
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Pirtobrutinib (2023) | Anticancer (BTK inhibitor) | Tetra-substituted pyrazole |
Lenacapavir (2022) | Antiretroviral (capsid inhibitor) | Polyfluorinated pyrazole core |
Futibatinib (2022) | Kinase inhibitor (cholangiocarcinoma) | Pyrimidine-fused pyrazole |
Baricitinib (2018) | JAK inhibitor (RA, COVID-19) | Di-substituted pyrazole with nitrile |
The structural trajectory of pyrazole-piperidine hybrids reveals three evolutionary phases:
Bifunctional heterocyclic systems like the pyrazole-piperidine hybrid enable multipoint target engagement critical for high-affinity binding. The 1,5-dimethylpyrazole unit provides:
Concurrently, the piperidine-4-carboxylic acid component delivers:
Table 2: Conformational and Electronic Properties of Hybrid Components
Structural Element | Conformational Flexibility | Electrostatic Potential | Dominant Binding Interactions |
---|---|---|---|
1,5-Dimethylpyrazole ring | Planar, rigid | δ- at N2; δ+ at C4-methyl | Hydrophobic, π-π, hydrogen bond |
Piperidine-4-carboxylic acid | Chair-boat transition | Highly polarized (pKa ~4.2) | Ionic, hydrogen bond, dipole-dipole |
Methylene linker | Free rotation | Neutral | Van der Waals |
The methylene bridge (-CH₂-) connecting these heterocycles acts as a pharmacokinetic modulator, balancing rigidity and flexibility to optimize membrane permeability while maintaining target engagement. Computational analyses indicate this linker reduces overall molecule dipole moment by ~3D versus direct bonding, enhancing blood-brain barrier penetration potential .
Carboxylic acid incorporation represents a deliberate design strategy to address three critical challenges in heterocyclic drug development:
Solubility-Permeability Balance: The carboxylic acid group in 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid (pKa ~4.5) confers pH-dependent ionization, significantly enhancing aqueous solubility (>5 mg/mL vs <0.1 mg/mL for ester analogs) without complete permeability sacrifice (log P = 1.2 ± 0.3) [5] [10]. This property is critical for oral bioavailability, as demonstrated by carboxylic acid-containing drugs like ibuprofen and losartan.
Target Interaction Versatility:
Salt Formation Capability: Conversion to hydrochloride salt (CAS 1431962-86-5) improves crystallinity and thermal stability (decomposition point >200°C vs 175°C for free acid), addressing formulation challenges common to hydrophobic heterocycles [2] [5]. The hydrochloride salt demonstrates enhanced bioavailability in preclinical models due to rapid gastric dissolution.
Table 3: Physicochemical Comparison: Free Acid vs Hydrochloride Salt
Property | Free Acid | Hydrochloride Salt |
---|---|---|
CAS Registry | Not specified | 1431962-86-5 [2] [5] |
Molecular Formula | C₁₂H₁₉N₃O₂ | C₁₂H₂₀ClN₃O₂ |
Molecular Weight | 237.30 g/mol | 273.76 g/mol [5] |
Appearance | Not reported | Powder [5] |
Storage Conditions | -20°C (ambient for salts) | Room temperature stable [5] |
Key Applications | Intermediate synthesis | Bioactive form for cell studies |
The acid functionality enables targeted prodrug development through esterification, though this remains underexplored for the target compound. Structural analogs demonstrate 10-100x potency enhancements against neurological targets when the carboxylic acid is preserved versus amide derivatization , validating its strategic inclusion in hybrid architectures. Future innovations will likely exploit this group for targeted drug delivery via peptide conjugation or metal-organic framework encapsulation.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8